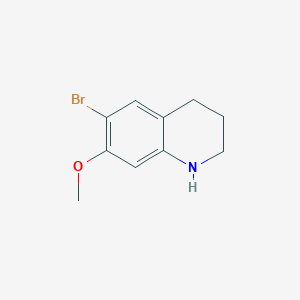

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

描述

属性

IUPAC Name |

6-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h5-6,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXGWDPVYVZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of 7-Methoxy-1,2,3,4-tetrahydroquinoline

This is the most straightforward method, where 7-methoxy-1,2,3,4-tetrahydroquinoline undergoes bromination at the 6-position using brominating agents:

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Dichloromethane (CH2Cl2), chloroform (CHCl3), or mixed solvents

- Temperature: Controlled low to moderate temperatures (0°C to room temperature) to ensure regioselectivity and avoid over-bromination

- Reaction Time: Typically several hours to overnight depending on reagent and conditions

This method provides good regioselectivity for bromination at the 6-position adjacent to the methoxy group, exploiting the activating effect of the methoxy substituent on the aromatic ring.

Multi-Step Synthesis from Substituted Anilines

An alternative approach involves multi-step synthesis starting from 4-bromoaniline derivatives and ethyl propiolate, proceeding through intermediates such as 3-(4-bromoaniline) ethyl acrylate and 6-bromoquinoline-4(1H)-one, followed by chlorination and reduction steps:

- Step 1: Michael addition of ethyl propiolate to 4-bromoaniline in methanol under inert atmosphere at 30–50°C to yield 3-(4-bromoaniline) ethyl acrylate

- Step 2: Cyclization in diphenyl ether at 200–220°C to form 6-bromoquinoline-4(1H)-one

- Step 3: Treatment with phosphorus trichloride in toluene under reflux to chlorinate the quinoline ring

- Step 4: Further reduction or functional group modifications to obtain tetrahydroquinoline derivatives

This method is suitable for industrial-scale production due to its high yields (up to 70% or more) and environmental friendliness, as reported in patent literature. The process is well-controlled and scalable.

Continuous Flow and Industrial Methods

In industrial contexts, continuous flow reactors and automated systems are employed to optimize reaction parameters such as temperature, reagent concentration, and reaction time, improving yield and reproducibility. These methods allow for:

- Enhanced safety when handling bromine or phosphorus trichloride

- Better heat management during exothermic bromination reactions

- Higher throughput and consistent product quality

Reaction Mechanism Insights and Regioselectivity

- The methoxy group at position 7 is an electron-donating substituent, activating the adjacent 6-position on the quinoline ring for electrophilic bromination.

- Bromination proceeds via electrophilic aromatic substitution, where the bromonium ion attacks the activated aromatic ring.

- Control of reaction temperature and brominating agent equivalents is critical to avoid polybromination or side reactions.

- Use of NBS offers milder conditions and better selectivity compared to molecular bromine.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct bromination | 7-Methoxy-1,2,3,4-tetrahydroquinoline | Br2 or NBS | CH2Cl2 or CHCl3 | 0–25 | 60–80 | Simple, regioselective, moderate yield |

| Multi-step synthesis (patent) | 4-Bromoaniline + ethyl propiolate | Phosphorus trichloride (for chlorination step) | Methanol, diphenyl ether, toluene | 30–220 | 70+ | Industrial scale, high yield, scalable |

| Continuous flow (industrial) | Same as above | Br2 or NBS | Various | Controlled | >70 | Enhanced safety, reproducibility |

Research Findings and Analytical Data

- Bromination of methoxy-substituted tetrahydroquinolines is well-documented to proceed regioselectively at the 6-position due to electronic effects.

- Studies show yields of 6-bromo derivatives typically range from 60% to over 80% depending on conditions.

- Characterization by NMR, IR, and mass spectrometry confirms substitution patterns and purity.

- Oxidation and further functionalization of the brominated product allow for synthesis of diverse quinoline derivatives.

化学反应分析

Types of Reactions

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or selenium dioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments

作用机制

The mechanism of action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline can be contextualized against analogs with varying substituents, ring systems, or halogenation patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Isomerism and Core Variations: The isoquinoline analogs (e.g., 8-bromo-6-methoxy-tetrahydroisoquinoline) differ in nitrogen positioning, altering electronic properties and synthetic utility compared to quinoline-based compounds . Halogen positioning (e.g., 6-bromo vs. 8-bromo) impacts steric and electronic effects, influencing reactivity in cross-coupling reactions .

Substituent Effects :

- Methoxy vs. Methyl : Methoxy groups enhance solubility via polarity, while methyl groups increase hydrophobicity and steric bulk .

- Halogen Diversity : Bromine’s larger atomic radius and polarizability compared to fluorine may slow metabolic degradation but increase molecular weight .

Reactivity and Applications: Compounds with formyl groups (e.g., 5,7-dibromo-1-formyl derivatives) serve as intermediates for tricyclic benzazocines or spirooxindoles via aza-Prins reactions . Fluorinated analogs (e.g., 6-fluoro-2-methyl-tetrahydroquinoline) are lighter (MW: 165.21 g/mol) and may exhibit improved bioavailability .

Safety and Handling: 6-Bromo-2-methyl-tetrahydroquinoline has documented safety protocols, including first-aid measures for inhalation exposure, unlike the methoxy-bromo analog .

Research Findings and Trends

- Synthetic Utility: Tetrahydroquinolines with electron-withdrawing groups (e.g., bromine, formyl) are pivotal in constructing complex heterocycles, such as tricyclic benzazocines .

- Bioactivity: Natural tetrahydroquinoline alkaloids (e.g., penibruguieramine A) exhibit unique hydroxylation patterns, hinting at unexplored bioactivity for synthetic analogs .

生物活性

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and comparative studies with related compounds.

This compound has the molecular formula C10H10BrNO2 and a molecular weight of approximately 256.1 g/mol. The compound is characterized by the presence of a bromine atom and a methoxy group at specific positions on the tetrahydroquinoline ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.1 g/mol |

| Chemical Class | Tetrahydroquinoline |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against several tumor cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma).

- Case Study Findings :

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase in certain cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | C10H10BrN | Contains a methyl group instead of a methoxy group. |

| 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | Lacks bromine; primarily studied for neuroprotective effects. |

| 6-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline | C10H12ClNO | Chlorine substituent instead of bromine; different activities. |

The presence of both bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to these compounds.

常见问题

Basic: What are the common synthetic routes for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A widely used approach involves bromination and methoxylation of a tetrahydroquinoline precursor. For example, derivatives like 6-methoxy- and 6-chloro-tetrahydroquinolines have been synthesized via catalytic hydrogenation or nucleophilic substitution, achieving yields of 77% and 62%, respectively . Optimization strategies include:

- Temperature control : Maintaining low temperatures (0–5°C) during bromination to minimize side reactions.

- Catalyst selection : Using transition metal catalysts (e.g., Mn or Fe) for reductive steps to improve regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers (THF) improve cyclization efficiency.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (C8-H and C5-H) and methoxy group singlet at δ ~3.8 ppm.

- ¹³C NMR : Bromine substitution causes deshielding, with C6 appearing at ~115–120 ppm. Methoxy carbons resonate at ~55 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 242.12 (C₁₀H₁₂BrNO⁺) with isotopic patterns confirming bromine presence .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).

Advanced: How can researchers address contradictions in reported NMR data for brominated tetrahydroquinoline derivatives across different studies?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Standardize conditions : Use deuterated solvents consistently (e.g., CDCl₃ or DMSO-d₆) and report solvent peaks .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-bromo-4-methyl-tetrahydroquinoline, CAS 946837-99-6) to identify expected shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for diastereotopic protons in the tetrahydroquinoline ring.

Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate brominated products from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals by leveraging solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities (e.g., de-brominated byproducts) .

Advanced: What strategies can mitigate decomposition or instability of this compound under storage conditions?

Methodological Answer:

- Inert atmosphere storage : Store under argon or nitrogen in amber vials to prevent oxidation and photodegradation .

- Low-temperature preservation : Keep at –20°C in desiccators to reduce hydrolysis of the methoxy group.

- Stability monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products like quinoline oxides .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable for research applications?

Methodological Answer:

- HPLC/GC-MS : Purity ≥95% (area normalization) with a single dominant peak.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

- Melting Point : Sharp range (e.g., 120–122°C) consistent with literature data (if available).

- TLC : Single spot under UV (254 nm) using silica plates and ethyl acetate/hexane (1:1) .

Advanced: What catalytic systems have been explored for the functionalization of this compound, and how do solvent choices influence reaction outcomes?

Methodological Answer:

- Cross-coupling reactions : Pd(PPh₃)₄ or NiCl₂(dppe) catalyze Suzuki-Miyaura couplings with aryl boronic acids, requiring anhydrous DMF or toluene .

- Buchwald-Hartwig amination : Use BrettPhos-Pd-G3 in dioxane to introduce amines at the C6 bromine position.

- Solvent effects : Polar solvents (DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents (toluene) favor radical pathways .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles (P95 respirators if exposure limits are exceeded) .

- Spill management : Neutralize with activated carbon and dispose as halogenated waste under EPA guidelines.

- Emergency protocols : Immediate rinsing with water for 15 minutes after contact, followed by medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。